molecular formula C20H32N6O4 B14995474 ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

Cat. No.: B14995474
M. Wt: 420.5 g/mol
InChI Key: QWOHQTZMCSZWPY-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C20H32N6O4. This compound is characterized by its unique structure, which includes a purine derivative linked to a piperazine ring through a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the purine derivative, which is then reacted with piperazine and ethyl chloroformate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .

Scientific Research Applications

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate
  • Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-(3-methylbenzyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

Uniqueness

What sets ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate apart from similar compounds is its unique pentyl side chain, which may confer distinct biological activities and chemical properties. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate (referred to as compound 1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of compound 1 based on recent research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by its unique structure which includes a piperazine moiety and a purine derivative. The presence of the ethyl group and the dimethylated dioxo-purine core contributes to its biological activity. The molecular formula is C₁₈H₂₃N₅O₄, with a CAS number of 851941-03-2 .

Research has indicated that compound 1 exhibits several mechanisms of action:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with cancer progression. For instance, derivatives of piperazine have been reported to target the platelet-derived growth factor receptor alpha (PDGFRA) and other RTKs .
  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis. This mechanism is particularly relevant for purine derivatives .
  • Cytotoxic Effects : Preliminary studies suggest that compound 1 may exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is hypothesized to stem from its ability to induce apoptosis in malignant cells .

Biological Activity Data

The following table summarizes the biological activities associated with compound 1 and related compounds:

Activity TypeCompound ReferenceObserved EffectMechanism
Tyrosine Kinase InhibitionCompound 1Inhibition of cancer cell proliferationRTK signaling blockade
AntiviralRelated PurinesReduced viral replicationNucleic acid synthesis inhibition
CytotoxicityCompound 1Induction of apoptosis in cancer cellsApoptotic pathway activation

Case Studies

Several studies have investigated the biological activity of ethyl derivatives similar to compound 1:

  • Study on Anticancer Properties : A study published in MDPI evaluated various piperazine derivatives for their anticancer properties. It was found that compounds similar to compound 1 showed significant inhibition of tumor growth in vitro and in vivo models .
  • Antiviral Efficacy : Research focusing on purine derivatives highlighted their potential as antiviral agents against herpes simplex virus (HSV) by inhibiting viral DNA polymerase activity . This suggests that compound 1 may also possess similar antiviral properties.

Properties

Molecular Formula

C20H32N6O4

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentylpurin-8-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H32N6O4/c1-5-7-8-9-26-15(14-24-10-12-25(13-11-24)20(29)30-6-2)21-17-16(26)18(27)23(4)19(28)22(17)3/h5-14H2,1-4H3

InChI Key

QWOHQTZMCSZWPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)OCC

Origin of Product

United States

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